molecular formula C18H23N3O5S B2548024 1-(3,4-dimethoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2309306-90-7

1-(3,4-dimethoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2548024
CAS No.: 2309306-90-7
M. Wt: 393.46
InChI Key: YTKKZDKNGIWALF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a synthetically designed piperidine-based compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a 3,4-dimethoxybenzoyl group and a 1-methylimidazole sulfonyl moiety, a design that suggests potential for diverse biological activity. Piperidine derivatives are established as crucial scaffolds in pharmaceutical development, with documented applications as key intermediates and active components in various therapeutic areas . Specifically, analogs featuring the 3,4-dimethoxybenzoyl group have been reported to possess notable antimicrobial and antioxidant properties in research settings . Furthermore, structurally related sulfonamide-containing piperidine compounds are actively investigated for their potential as targeted protein kinase inhibitors, making them valuable chemical tools for probing disease pathways in oncology and neuroscience research . This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-20-11-8-19-18(20)27(23,24)14-6-9-21(10-7-14)17(22)13-4-5-15(25-2)16(12-13)26-3/h4-5,8,11-12,14H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKKZDKNGIWALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (CAS Number: 2309306-90-7) is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O5SC_{18}H_{23}N_3O_5S. The structural composition includes a piperidine ring, a methoxybenzoyl moiety, and an imidazole sulfonyl group, which contribute to its unique biological properties.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

  • Opioid Receptor Affinity : Similar compounds have shown affinity for delta-, micro-, and kappa-opioid receptors. While specific data for this compound is limited, related piperidine derivatives have demonstrated anxiolytic and antidepressant-like effects in animal models .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that piperidine derivatives can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. This inhibition may have implications for neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its effects are not fully elucidated but can be inferred from related compounds:

  • Receptor Modulation : The interactions with opioid receptors may modulate pain pathways and influence mood regulation.
  • Enzyme Inhibition : By inhibiting acetylcholinesterase, the compound could enhance cholinergic signaling, potentially benefiting cognitive functions.

Study on Piperidine Derivatives

A study involving various piperidine derivatives assessed their biological activities in vitro and in vivo. The findings indicated that certain derivatives exhibited significant anxiolytic effects when administered subcutaneously in mouse models. These results suggest that modifications to the piperidine structure can enhance therapeutic efficacy .

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, derivatives similar to this compound were evaluated for their ability to inhibit human acetylcholinesterase. The results indicated that these compounds bind effectively to catalytic sites, suggesting potential applications in treating disorders characterized by cholinergic dysfunction .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-Phenyl-4-[1H-imidazol-2-yl]-piperidineOpioid receptor affinity
1-(3,3-dimethyl-2-(4-(methylthio)phenyl)methyl)Acetylcholinesterase inhibitor
1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)Neuroprotective effects

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (BJ51536)

Structural Similarities :

  • Shared piperidine backbone with a sulfonyl-linked 1-methylimidazole at position 3.
    Key Differences :
  • Acyl Group : BJ51536 has a 4-fluorophenyl-pyrrole carbonyl group instead of 3,4-dimethoxybenzoyl.
Property Target Compound BJ51536
Molecular Formula C20H21N3O5S* C20H21FN4O3S
Molecular Weight ~439.47 g/mol* 416.47 g/mol
Key Substituents 3,4-Dimethoxybenzoyl 4-Fluorophenyl-pyrrole carbonyl
Potential Applications CNS targeting (inferred) Agrochemical or anticancer research

*Estimated based on structural similarity to BJ51534.

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

Structural Similarities :

  • Contains a 1-methylimidazole moiety.
  • Key Differences:
  • Backbone : Bipyridine-phenylenediamine vs. piperidine.
  • Functional Groups : Lacks sulfonyl and benzoyl groups but includes an aromatic amine.

Piperidine Derivatives with Sulfonyl Groups ()

Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol share the piperidine-sulfonyl motif but lack the imidazole and benzoyl groups.

Pharmacological Implications (Inferred from Analogs)

  • Imidazole Moieties: Known for antimicrobial, anticancer, and enzyme inhibitory activities .
  • Sulfonyl Groups : Enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

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